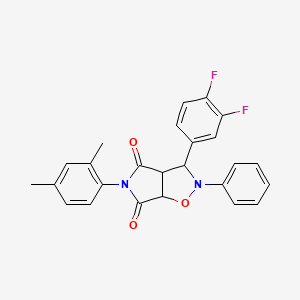
C25H20F2N2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. The process typically includes large-scale reactions under controlled conditions to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl-: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl-: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- include:
2(1H)-Pyridinone derivatives: These compounds share the pyridinone core structure and may have similar chemical and biological properties.
Difluorobenzoyl compounds: These compounds contain the difluorobenzoyl group and may exhibit similar reactivity and applications.
Furanyl-substituted compounds: These compounds have the furanyl substituent and may have similar chemical behavior
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C25H20F2N2O3 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
3-(3,4-difluorophenyl)-5-(2,4-dimethylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20F2N2O3/c1-14-8-11-20(15(2)12-14)28-24(30)21-22(16-9-10-18(26)19(27)13-16)29(32-23(21)25(28)31)17-6-4-3-5-7-17/h3-13,21-23H,1-2H3 |
Clave InChI |
MJRFWFVTWDACHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
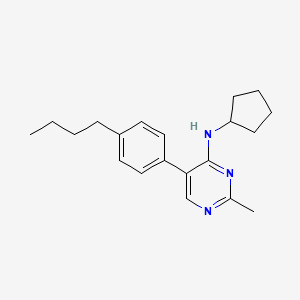

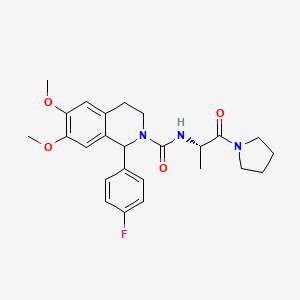
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)
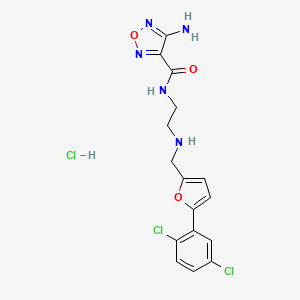
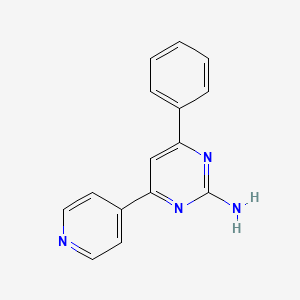
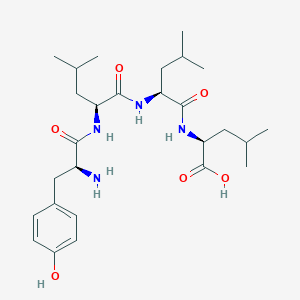

![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
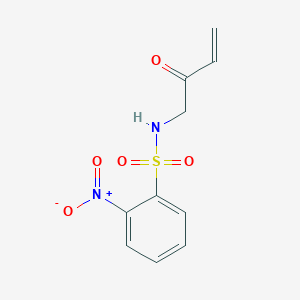
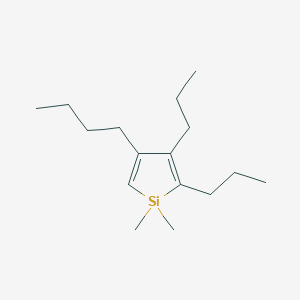
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
